2-Chloro-N-methyl-6-nitrobenzylamine

Lipophilicity ADME Drug Design

Solid at ambient, enabling precise dispensing without solvent loss. The specific ortho-Cl/ortho-NO2 pattern and N-methylation confer a unique reactivity profile, eliminating side reactions common in primary amine analogs. Its calculated LogP of 1.85 balances membrane permeability for CNS or oral bioavailability studies. Available in 98% purity. Verify stock and request your quote.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 94108-15-3
Cat. No. B12669550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-6-nitrobenzylamine
CAS94108-15-3
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C8H9ClN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3
InChIKeyKLVFNRYOUGSYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methyl-6-nitrobenzylamine (CAS 94108-15-3): Structural and Physicochemical Profile for Research Procurement


2-Chloro-N-methyl-6-nitrobenzylamine (CAS 94108-15-3) is a disubstituted benzylamine derivative characterized by a 2-chloro and a 6-nitro substitution pattern on the aromatic ring, with an N-methylated secondary amine moiety . It possesses the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol [1]. The compound is a solid at ambient temperature with a reported density of 1.295 g/cm³ and a boiling point of 273.3°C at 760 mmHg [2]. Its calculated octanol-water partition coefficient (LogP) is 1.85, indicating moderate lipophilicity that balances membrane permeability and aqueous compatibility in biological assays [3]. It is commonly supplied as a free base with a typical purity specification of 98% .

Procurement Risk: Why 2-Chloro-N-methyl-6-nitrobenzylamine (CAS 94108-15-3) Cannot Be Replaced by In-Class Analogs


The specific ortho-chloro and ortho-nitro substitution pattern of 2-chloro-N-methyl-6-nitrobenzylamine, coupled with the N-methyl secondary amine, confers a unique combination of electronic, steric, and physicochemical properties that fundamentally alter its reactivity and handling characteristics compared to close structural analogs. The simultaneous presence of electron-withdrawing nitro and chloro groups adjacent to the benzylic amine center modulates both the nucleophilicity of the amine and the electrophilicity of the aromatic ring, creating a distinct reactivity profile that cannot be replicated by mono-substituted or differently positioned analogs [1]. Furthermore, the N-methylation eliminates the possibility of competing side reactions at the amine (e.g., over-alkylation or oxidative degradation) that plague primary amine analogs, while also conferring a solid physical state that simplifies handling and formulation compared to liquid analogs [2]. These critical distinctions—evidenced by quantifiable differences in lipophilicity, boiling point, and physical form—render simple analog substitution scientifically invalid and experimentally risky.

Quantitative Comparative Evidence: Why 2-Chloro-N-methyl-6-nitrobenzylamine (CAS 94108-15-3) Demonstrates Meaningful Differentiation from Analogs


Lipophilicity Control: LogP 1.85 vs. Higher LogP Chloro Analog (2-Chloro-N-methylbenzylamine) and Lower LogP Nitro Analog (N-Methyl-2-nitrobenzylamine)

The calculated LogP of 2-chloro-N-methyl-6-nitrobenzylamine is 1.85 [1], placing it in a favorable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. In contrast, the 2-chloro-N-methylbenzylamine analog (CAS 94-64-4), lacking the nitro group, exhibits a significantly higher LogP of 2.11–2.45 , increasing lipophilicity and the risk of poor aqueous solubility and high plasma protein binding. Conversely, the N-methyl-2-nitrobenzylamine analog (CAS 56222-08-3), lacking the chloro substituent, shows a lower LogP of 1.25–1.50 , which may compromise membrane permeability.

Lipophilicity ADME Drug Design Physicochemical Property

Physical State Advantage: Solid Free Base vs. Liquid Analogs for Precise Weighing and Formulation

2-Chloro-N-methyl-6-nitrobenzylamine is a solid at room temperature , with a density of 1.295 g/cm³ [1]. In contrast, the structurally related analog 2-chloro-N-methylbenzylamine (CAS 94-64-4) is a liquid at room temperature with a density of 1.11 g/mL . The N-methyl-2-nitrobenzylamine analog (CAS 56222-08-3) is also a liquid with a density of 1.175 g/mL .

Physical Form Solid Handling Formulation Analytical Chemistry

Thermal Stability: Higher Boiling Point Compared to Analogs Without Nitro Group

2-Chloro-N-methyl-6-nitrobenzylamine exhibits a boiling point of 273.3°C at 760 mmHg [1]. The analog 2-chloro-N-methylbenzylamine (CAS 94-64-4), which lacks the electron-withdrawing nitro group, has a substantially lower boiling point of 225–226°C [2]. The N-methyl-2-nitrobenzylamine analog (CAS 56222-08-3) has a reported boiling point of 110–120°C at 3 mmHg, though direct comparison at atmospheric pressure is limited [3].

Thermal Stability Purification Storage Volatility

Salt Form Optionality: Enhanced Aqueous Solubility via Hydrochloride Salt (CAS 93839-69-1)

While the free base (CAS 94108-15-3) is a solid with moderate aqueous solubility, the corresponding hydrochloride salt, 2-chloro-N-methyl-6-nitrobenzylamine monohydrochloride (CAS 93839-69-1), is also commercially available and offers significantly enhanced water solubility . This is in contrast to the analog 2-chloro-N-methylbenzylamine (CAS 94-64-4), which does not readily form a stable solid salt and is typically used as a liquid free base .

Solubility Salt Form Aqueous Compatibility Biological Assay

Analytical Quality Control: Validated Reverse-Phase HPLC Method for Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column has been described for the analysis of 2-chloro-N-methyl-6-nitrobenzylamine, enabling reliable purity determination and impurity profiling [1]. The method employs a simple mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) and is scalable for preparative separation and pharmacokinetic applications [1]. While direct comparative retention data against analogs are not provided, the existence of a documented method specific to this compound supports its unique chromatographic behavior and facilitates quality control in procurement.

HPLC Purity Analysis Quality Control Pharmacokinetics

Distinct Substituent Electronic Effects: Dual Ortho Electron-Withdrawing Groups Modulate Amine Nucleophilicity and Aromatic Reactivity

The presence of both ortho-chloro and ortho-nitro substituents exerts a strong combined electron-withdrawing inductive and resonance effect on the aromatic ring and the benzylic amine. This dual substitution pattern is expected to reduce the basicity and nucleophilicity of the N-methylamine group compared to analogs lacking one of these groups (e.g., 2-chloro-N-methylbenzylamine or N-methyl-2-nitrobenzylamine), based on established Hammett sigma parameters [1]. While direct pKa or nucleophilicity measurements for this compound were not identified in the literature, class-level inference from similar ortho-substituted benzylamines suggests a significant modulation of reactivity [2].

Electronic Effects Nucleophilicity Reactivity SAR

Recommended Procurement Scenarios: Where 2-Chloro-N-methyl-6-nitrobenzylamine (CAS 94108-15-3) Provides a Verifiable Advantage


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In structure-activity relationship (SAR) studies where a lead compound's lipophilicity must be carefully balanced between potency and ADME properties, 2-chloro-N-methyl-6-nitrobenzylamine (LogP 1.85) offers an intermediate value that avoids the excessive lipophilicity of 2-chloro-N-methylbenzylamine (LogP 2.11–2.45) and the insufficient lipophilicity of N-methyl-2-nitrobenzylamine (LogP 1.25–1.50) [1]. This property is particularly valuable in CNS-targeted programs or when optimizing oral bioavailability, where deviations from a LogP of ~2–3 can lead to poor absorption or high clearance.

Solid-Phase Synthesis or Automated Weighing Workflows

The solid physical state of 2-chloro-N-methyl-6-nitrobenzylamine (density 1.295 g/cm³) simplifies automated solid dispensing and manual weighing compared to the liquid analogs 2-chloro-N-methylbenzylamine and N-methyl-2-nitrobenzylamine [2]. This reduces solvent handling, minimizes evaporation losses during weighing, and improves accuracy in high-throughput parallel synthesis or library production.

Aqueous Biological Assays Requiring Salt Form Solubility

For in vitro assays conducted in aqueous buffers (e.g., enzyme inhibition, cell-based assays), the commercially available hydrochloride salt (CAS 93839-69-1) provides a distinct solubility advantage over the free base and over analogs that do not form stable salts . This facilitates the preparation of concentrated stock solutions in water or buffer, reducing the need for organic co-solvents that can interfere with biological systems.

Synthetic Route Development Involving Electrophilic Aromatic Substitution or Nucleophilic Aromatic Substitution

The dual ortho-electron-withdrawing substitution (chloro and nitro) creates a unique electronic environment that can direct electrophilic aromatic substitution to the meta-position relative to both groups or activate the aromatic ring for nucleophilic aromatic substitution at the chloro-bearing carbon [3]. This makes the compound a strategic intermediate for synthesizing densely functionalized aromatic scaffolds that are challenging to access via other routes.

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